molecular formula C21H14N2O5 B11530738 2-(3-methylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(3-methylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11530738
M. Wt: 374.3 g/mol
InChI Key: YBNUKUBLSORWJX-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Aromatic Substitution: Substitution reactions to introduce the methyl group.

    Cyclization: Formation of the isoindole ring through cyclization reactions.

    Coupling Reactions: Coupling of the nitrophenoxy and methylphenyl groups to the isoindole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Sequential addition of reagents and intermediates.

    Continuous Flow Chemistry: Use of continuous reactors to improve efficiency and yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Amino Derivatives: Reduction of the nitro group.

    Halogenated Compounds: Substitution of hydrogen atoms on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Organic Synthesis: Building block for more complex molecules.

Biology

    Pharmacology: Potential use in drug discovery and development.

    Biochemical Studies: Interaction with biological macromolecules.

Medicine

    Therapeutics: Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYLPHENYL)-5-(3-AMINOPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure with an amino group instead of a nitro group.

    2-(3-METHYLPHENYL)-5-(3-CHLOROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a chloro group instead of a nitro group.

Uniqueness

2-(3-METHYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C21H14N2O5

Molecular Weight

374.3 g/mol

IUPAC Name

2-(3-methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C21H14N2O5/c1-13-4-2-5-14(10-13)22-20(24)18-9-8-17(12-19(18)21(22)25)28-16-7-3-6-15(11-16)23(26)27/h2-12H,1H3

InChI Key

YBNUKUBLSORWJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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